Product packaging for (4-Methylpiperazin-2-yl)methanol(Cat. No.:CAS No. 85155-83-5)

(4-Methylpiperazin-2-yl)methanol

Cat. No.: B2619105
CAS No.: 85155-83-5
M. Wt: 130.191
InChI Key: JVIKJOXETSHPGJ-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Advanced Synthetic Methodologies

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents. wisdomlib.orgrsc.orgnih.gov This prevalence is attributed to several factors. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, which is crucial for molecular recognition and binding to biological targets. mdpi.com This structural feature also enhances the physicochemical properties of drug candidates, such as water solubility and bioavailability. mdpi.com

Piperazine derivatives are integral to the synthesis of numerous FDA-approved drugs, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govmdpi.com Their utility in synthetic methodologies is broad, encompassing roles as basic and hydrophilic moieties to optimize pharmacokinetic profiles and as rigid scaffolds to correctly orient pharmacophoric groups for interaction with target macromolecules. nih.gov The chemical reactivity of piperazine-based synthons facilitates their straightforward incorporation into larger molecules through various synthetic transformations. nih.gov

Role of (4-Methylpiperazin-2-yl)methanol as a Versatile Chiral Building Block

The presence of a stereocenter at the 2-position of the piperazine ring in this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral molecules are of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The ability to introduce a specific stereochemistry into a molecule is therefore a critical aspect of modern drug design.

The synthesis of enantiomerically pure C-substituted piperazines, such as this compound, is an active area of research. rsc.orgresearchgate.net Methodologies often involve chiral resolution of racemic mixtures or asymmetric synthesis starting from chiral precursors like amino acids. nih.govrsc.orgmdpi.com For instance, chiral, nonracemic (piperazin-2-yl)methanols have been synthesized from the proteinogenic amino acid (S)-serine. nih.gov These chiral building blocks serve as key intermediates in the synthesis of a variety of complex molecules, including ligands for specific biological receptors. nih.gov The hydroxymethyl group offers a convenient handle for further functionalization, allowing for the construction of diverse molecular architectures.

Historical Context of Piperazine Scaffolds in Chemical Research

The history of piperazine in chemical research is rooted in its initial use as an anthelmintic agent to treat parasitic worm infections. wikipedia.orgnih.govdrugbank.com Its mode of action involves paralyzing the parasites, which facilitates their expulsion from the host's body. nih.govdrugbank.com This biological activity spurred further investigation into the pharmacological properties of piperazine and its derivatives.

Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is not naturally derived from plants. wikipedia.org Its synthesis was developed through industrial processes, such as the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org Over time, the synthetic versatility and favorable pharmacological properties of the piperazine scaffold led to its widespread adoption in medicinal chemistry, far beyond its initial application as an anthelmintic. wisdomlib.orgresearchgate.net Today, the piperazine nucleus is a cornerstone in the design of drugs targeting a vast range of diseases. mdpi.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its derivatives is concentrated in several key areas, primarily within the domain of medicinal chemistry and drug discovery. The compound serves as a crucial intermediate in the synthesis of novel therapeutic agents.

One significant area of investigation is the development of inhibitors for various enzymes and receptors implicated in disease. For example, piperazine derivatives are being explored as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory and respiratory diseases. mdpi.com The specific stereochemistry and functional groups of this compound can be leveraged to design potent and selective inhibitors.

Furthermore, the synthesis of novel compounds incorporating the this compound scaffold is being pursued for a range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. The ability to modify the structure at both the nitrogen and carbon atoms of the piperazine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. The development of efficient synthetic routes to enantiomerically pure this compound remains a key focus, as it underpins the exploration of its full potential in creating new and effective medicines. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B2619105 (4-Methylpiperazin-2-yl)methanol CAS No. 85155-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpiperazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIKJOXETSHPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85155-83-5
Record name (4-methylpiperazin-2-yl)methanol
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Synthetic Methodologies and Route Development for 4 Methylpiperazin 2 Yl Methanol

Established Synthetic Pathways to (4-Methylpiperazin-2-yl)methanol

The synthesis of this compound can be approached through several well-established chemical strategies. These methods focus on the construction of the piperazine (B1678402) ring and the introduction of the required substituents.

Reductive Amination Approaches for Piperazine Ring Formation

Reductive amination is a cornerstone of amine synthesis and plays a significant role in forming the piperazine scaffold. researchgate.netorgsyn.org This method typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, followed by reduction of the resulting di-imine or related intermediate. A common strategy for creating substituted piperazines involves the reaction of an N-substituted ethylenediamine with a glyoxal derivative, which, after cyclization and reduction, yields the piperazine ring.

Another approach is the direct reductive alkylation of a pre-existing piperazine. For instance, 1-methylpiperazine (B117243) can be reacted with an appropriate aldehyde in the presence of a reducing agent to yield a substituted product. researchgate.net A one-pot, tandem reductive amination-transamidation-cyclization has also been employed to produce substituted piperazin-2-ones, which can be further reduced to the desired piperazine derivatives. nih.gov

A specific example of reductive amination involves reacting an amino acid ester with a protected aminoacetaldehyde in an alcohol solvent with a reducing agent to form a chiral diamine derivative. This intermediate can then undergo deprotection and cyclization to form a chiral piperazinone. google.com

Reagent/CatalystReducing AgentSolventConditionsOutcomeReference
TiCl(OiPr)3NaBH(OAc)3Methanol (B129727)Not specifiedEfficient reductive amination researchgate.net
H3PW12O40 (cat.)NaBH4MethanolNot specifiedDirect reductive amination researchgate.net
α-picoline-borane-MeOH, H2O, or neatAcetic acidMild reductive amination
Palladium on carbonHydrogenMethanol1.8 MPa, room temp.Deprotection and cyclization google.com

Nucleophilic Substitution Strategies Involving Piperazine Moieties

Nucleophilic substitution is a fundamental strategy for modifying piperazine rings. This can involve the reaction of a piperazine derivative, acting as a nucleophile, with a substrate containing a suitable leaving group. For example, 1-methylpiperazine can displace a bromide from a pyridine (B92270) ring in refluxing tetrahydrofuran to yield the corresponding substituted piperazine. mdpi.com

In the context of synthesizing this compound, a strategy could involve the reaction of 1-methylpiperazine with a molecule containing an epoxide or a halohydrin at the desired position. The nitrogen at the 1-position of 1-methylpiperazine would act as the nucleophile, opening the epoxide or displacing the halide to form the C-C bond and introduce the hydroxymethyl group. During the nucleophilic substitution of a hydroxy group in a piperazine side chain, the formation of aziridinium ions can lead to rearranged products like 1,4-diazepanes. nih.gov

NucleophileSubstrateSolventConditionsProductReference
1-Methylpiperazine2-bromo-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrileTetrahydrofuranReflux, 5h2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile mdpi.com
PiperazinePentafluoropyridineNot specifiedNot specified4-substituted tetrafluoropyridine researchgate.net

Direct Functionalization of Piperazine Precursors

Recent advances have focused on the direct C-H functionalization of the piperazine ring, providing a more atom-economical approach to substituted piperazines. mdpi.com These methods avoid the need for pre-functionalized starting materials.

One notable method is the photoredox-catalyzed C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzene. mdpi.com This process involves the generation of an α-amino radical via deprotonation of an amine radical cation, which then couples with the aromatic partner. mdpi.com Another approach involves asymmetric lithiation using s-BuLi and a chiral ligand like (-)-sparteine, which allows for the enantioselective introduction of substituents at the C-2 position. nih.gov The success of this method can be highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective syntheses for enantiopure this compound is of significant interest.

Asymmetric Synthesis from Chiral Pool Starting Materials (e.g., (S)-Serine)

A common and effective strategy for synthesizing enantiopure compounds is to start from readily available chiral molecules, such as amino acids. (S)-Serine has been utilized as a chiral precursor for the synthesis of chiral (piperazin-2-yl)methanol derivatives. nih.gov

The synthesis begins with the protection of the amino and carboxylic acid groups of (S)-serine. The key step in one reported synthesis is the reaction of a chloroacetamide derivative with various primary amines. This reaction leads to the formation of diastereomeric bicyclic piperazinediones (cis and trans isomers). Subsequent reduction of the piperazinedione yields the desired chiral (piperazin-2-yl)methanol derivative. nih.gov The N-4 substituent can be varied by choosing different primary amines in the key cyclization step. nih.gov

Catalytic Asymmetric Methods for Chiral Induction

Catalytic asymmetric methods offer an elegant way to introduce chirality. These methods use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

One such method is the asymmetric lithiation-trapping of N-Boc piperazines. This approach utilizes a base such as s-BuLi in combination with a chiral ligand, for instance, (-)-sparteine or a (+)-sparteine surrogate, to deprotonate the piperazine ring enantioselectively at the C-2 position. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent. nih.gov The enantioselectivity of this process can be influenced by the choice of the distal N-substituent and the electrophile used. nih.gov

Another relevant catalytic asymmetric method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This reaction can produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazin-2-ones can then be converted into the corresponding chiral piperazines without loss of optical purity. rsc.org

MethodCatalyst/LigandKey FeaturesReference
Asymmetric Lithiations-BuLi / (-)-sparteineDirect C-H functionalization of the piperazine ring. Enantioselectivity is dependent on the electrophile and distal N-substituent. nih.gov
Asymmetric HydrogenationPalladium catalystHydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. rsc.org

Diastereoselective Approaches

Diastereoselective strategies are crucial for controlling the relative stereochemistry of the two stereocenters in this compound. One notable approach begins with a chiral precursor, such as a protected amino acid, to guide the formation of the desired diastereomer.

A key strategy involves the use of chiral pool starting materials. For instance, (S)-serine can be utilized as a precursor to establish the stereochemistry at the C2 position of the piperazine ring. The synthesis commences with the protection of the amino and carboxyl groups of (S)-serine, followed by conversion of the side-chain hydroxyl group into a suitable leaving group. Subsequent reaction with a protected N-methylethylenediamine derivative leads to the formation of the piperazine ring. The diastereoselectivity of this cyclization step is influenced by the nature of the protecting groups and the reaction conditions.

Another diastereoselective approach involves the catalytic asymmetric hydrogenation of a pyrazine-2-ol precursor. This method allows for the stereocontrolled reduction of the aromatic ring to form a chiral piperazin-2-one intermediate. Subsequent reduction of the ketone and amide functionalities, followed by N-methylation, can yield the target molecule. The choice of chiral catalyst and hydrogenation conditions is critical for achieving high diastereoselectivity and enantioselectivity. For example, palladium-based catalysts with chiral ligands have shown promise in the asymmetric hydrogenation of pyrazin-2-ols, affording chiral piperazin-2-ones with high enantiomeric excess (ee) dicp.ac.cn. The subsequent reduction steps can be performed using standard reducing agents like lithium aluminum hydride (LiAlH4).

A summary of a representative diastereoselective synthesis is presented in the table below:

StepReactionReagents and ConditionsKey IntermediateDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
1Protection of (S)-serineBoc₂O, Et₃N, CH₂Cl₂N-Boc-(S)-serine>99% ee
2ChloroacetylationChloroacetyl chloride, NaHCO₃, H₂O/DCMN-Boc-N-(chloroacetyl)-(S)-serine methyl ester>99% ee
3Cyclization with N-methylamineN-methylamine, K₂CO₃, MeCNBicyclic piperazinedionecis/trans mixture
4ReductionLiAlH₄, THF(S)-(4-Methylpiperazin-2-yl)methanolDiastereomerically pure after purification

Note: This table represents a generalized approach and specific conditions may vary based on literature procedures for similar compounds.

Optimization of Reaction Conditions and Process Intensification

The efficiency and sustainability of the synthesis of this compound can be significantly improved through the optimization of reaction conditions and process intensification.

Solvent Effects and Green Chemistry Considerations

The choice of solvent can profoundly impact reaction rates, yields, and stereoselectivity. In the context of green chemistry, there is a growing emphasis on replacing hazardous organic solvents with more environmentally benign alternatives. For the synthesis of N-heterocycles like piperazines, greener solvents such as water, ethanol, and bio-derived solvents are being explored researchgate.netmdpi.commdpi.com. Water, in particular, offers advantages due to its low cost, non-toxicity, and non-flammability researchgate.net. The effect of the solvent on the reaction rate can be significant, with studies on similar reactions showing that solvent properties can alter the rate constant by several orders of magnitude rsc.org.

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that can be applied to accelerate reaction rates and improve yields, often under solvent-free conditions nih.govrasayanjournal.co.in. The use of solid-supported reagents and catalysts can also facilitate product purification and catalyst recycling, further enhancing the green credentials of the synthesis rasayanjournal.co.in.

SolventDielectric Constant (ε)Boiling Point (°C)Green Chemistry ClassificationPotential Impact on Piperazine Synthesis
Dichloromethane (B109758) (DCM)8.9339.6ProblematicGood solubility for many organic reagents, but hazardous.
Tetrahydrofuran (THF)7.5866ProblematicCommonly used for reductions with metal hydrides.
Acetonitrile (MeCN)37.581.6ProblematicCan be effective in nucleophilic substitution reactions.
Ethanol24.5578.4RecommendedGreener alternative, suitable for a range of reactions.
Water80.1100RecommendedEco-friendly, can promote certain reactions through hydrophobic effects.

This table provides a general overview of solvents and their properties relevant to the synthesis.

Catalyst Development and Screening for Enhanced Efficiency

Catalysis plays a pivotal role in the efficient and stereoselective synthesis of chiral piperazines. For diastereoselective approaches, the development of highly active and selective catalysts is a key area of research. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used in asymmetric synthesis dicp.ac.cnacs.orgsnnu.edu.cnacs.orgnih.gov.

For instance, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a variety of chiral piperazines with high enantioselectivity acs.org. Similarly, titanium-based catalysts have been employed in the enantioselective synthesis of 3-substituted piperazines through a tandem hydroamination and asymmetric transfer hydrogenation sequence acs.org. The screening of different metal-ligand combinations is crucial to identify the optimal catalyst for a specific transformation, maximizing both yield and stereoselectivity.

Reaction Kinetics and Mechanistic Elucidation of Formation

Understanding the reaction kinetics and mechanism is essential for optimizing the synthesis of this compound. Kinetic studies can provide valuable information on the rate-determining step and the influence of various parameters such as temperature, concentration, and catalyst loading. For example, studies on the formation of related diketopiperazines have followed pseudo-zero-order kinetics under certain conditions acs.org.

Mechanistic investigations can shed light on the reaction pathway and the origin of stereoselectivity. For instance, in photoredox-catalyzed reactions for the functionalization of piperazines, the proposed mechanism often involves a single-electron transfer process to generate a key radical intermediate mdpi.comencyclopedia.pub. Isotopic labeling studies and computational modeling can be powerful tools for elucidating complex reaction mechanisms.

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

For the synthesis of this compound, key scale-up considerations include:

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be carefully evaluated for large-scale production. The use of flammable or toxic solvents should be minimized or replaced with safer alternatives.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, such as exothermic reactions or the handling of hazardous materials.

Purification: The development of a robust and scalable purification method is critical. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput.

Waste Management: An effective waste management strategy must be in place to handle and dispose of byproducts and waste streams in an environmentally responsible manner.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the industrial synthesis of pharmaceuticals and fine chemicals. Flow reactors can provide better control over reaction parameters, improved safety, and higher throughput, making them an attractive option for the scale-up of this compound synthesis. The use of continuous flow can also facilitate the integration of in-line analytical techniques for real-time monitoring and control of the process.

ParameterLaboratory ScaleIndustrial Scale
Batch Size Milligrams to gramsKilograms to tons
Equipment GlasswareStainless steel reactors
Heating/Cooling Heating mantles, ice bathsJacketed reactors, heat exchangers
Purification ChromatographyCrystallization, distillation
Process Control ManualAutomated (e.g., PLC, DCS)
Safety Fume hoodComprehensive safety systems

Chemical Transformations and Derivatization Chemistry of 4 Methylpiperazin 2 Yl Methanol

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol group in (4-methylpiperazin-2-yl)methanol is a key site for synthetic modification, enabling its conversion into various other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (4-methylpiperazin-2-yl)carbaldehyde, or further to the carboxylic acid, 4-methylpiperazine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent like dichloromethane (B109758) are commonly employed for such transformations.

For the preparation of 4-methylpiperazine-2-carboxylic acid, stronger oxidizing agents are necessary. nih.gov A common method involves the use of potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, followed by acidification. Alternatively, catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite (B82951) can provide a more controlled oxidation to the carboxylic acid. google.com A patent describing the preparation of a similar compound, 4-methylpiperidine-2-carboxylate, utilizes phosphomolybdic acid as a catalyst with hydrogen peroxide as the oxidant. google.com

Table 1: Representative Oxidation Reactions of this compound

ProductReagents and ConditionsTypical Yield
(4-Methylpiperazin-2-yl)carbaldehydePyridinium chlorochromate (PCC), Dichloromethane, Room temperatureModerate to Good
4-Methylpiperazine-2-carboxylic acidPotassium permanganate (KMnO4), NaOH(aq), Heat; then HCl(aq)Good

Ether and Ester Formation

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Ether Formation: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. masterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Ester Formation: Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). youtube.comsciencemadness.org The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct. Another effective method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com

Table 2: Synthesis of Ethers and Esters from this compound

Reaction TypeReagents and ConditionsProduct Class
Etherification1. Sodium hydride (NaH), THF; 2. Alkyl halide (R-X)(4-Methylpiperazin-2-yl)methyl ether
EsterificationAcyl chloride (R-COCl), Pyridine, Dichloromethane(4-Methylpiperazin-2-yl)methyl ester
EsterificationCarboxylic anhydride ((RCO)2O), Triethylamine(4-Methylpiperazin-2-yl)methyl ester

Halogenation and Subsequent Cross-Coupling Reactions

The alcohol functionality can be converted to a halide, which then serves as a handle for carbon-carbon bond-forming cross-coupling reactions.

Halogenation: The conversion of the primary alcohol to an alkyl chloride can be achieved using thionyl chloride (SOCl2), often in the presence of a base like pyridine to neutralize the HCl byproduct. chemistrysteps.comucalgary.ca For the synthesis of the corresponding alkyl bromide, phosphorus tribromide (PBr3) is a suitable reagent. masterorganicchemistry.comyoutube.com These reactions typically proceed via an SN2 mechanism. chadsprep.com

Cross-Coupling Reactions: The resulting halogenated derivative, for instance, 2-(chloromethyl)-4-methylpiperazine, can then be used in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid can be employed to form a new carbon-carbon bond, leading to the synthesis of 2-(arylmethyl)-4-methylpiperazines. masterorganicchemistry.com Similarly, a Heck coupling with an alkene can introduce a vinyl group. masterorganicchemistry.com

Table 3: Halogenation and Cross-Coupling of this compound Derivatives

Reaction StepReagents and ConditionsIntermediate/Product Class
ChlorinationThionyl chloride (SOCl2), Pyridine2-(Chloromethyl)-4-methylpiperazine
BrominationPhosphorus tribromide (PBr3)2-(Bromomethyl)-4-methylpiperazine
Suzuki CouplingArylboronic acid, Pd catalyst, Base2-(Arylmethyl)-4-methylpiperazine
Heck CouplingAlkene, Pd catalyst, Base2-(Alkenylmethyl)-4-methylpiperazine

N-Alkylation and N-Acylation Reactions on the Piperazine (B1678402) Nitrogen Atoms

The secondary (N1) and tertiary (N4) nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

Synthesis of Substituted Piperazine Derivatives

N-Alkylation: The secondary amine at the N1 position can be selectively alkylated under various conditions. Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common and efficient method. organic-chemistry.orgnih.govresearchgate.net Direct alkylation with alkyl halides can also be performed, though care must be taken to avoid over-alkylation. A study on the synthesis of thiazolylhydrazine-piperazine derivatives demonstrated the reaction of 1-methylpiperazine (B117243) with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate to yield 4-(4-methylpiperazin-1-yl)benzaldehyde. nih.gov

Formation of Amides and Carbamates

N-Acylation: The secondary amine can be acylated to form amides using acyl chlorides or anhydrides, typically in the presence of a base. This reaction is a fundamental transformation in the synthesis of many biologically active molecules.

Carbamate Formation: Carbamates can be synthesized by reacting the secondary amine with an isocyanate or a chloroformate. organic-chemistry.orgnih.gov The reaction with an isocyanate directly yields the corresponding urea (B33335) derivative, while a chloroformate will produce a carbamate. The formation of carbamates from amines and carbon dioxide in the presence of a coupling agent is also a known transformation. organic-chemistry.org

Table 4: N-Alkylation and N-Acylation of the Piperazine Moiety

Reaction TypeReagents and ConditionsProduct Class
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Sodium triacetoxyborohydrideN1-Alkyl-(4-methylpiperazin-2-yl)methanol
N-AcylationAcyl chloride, TriethylamineN1-Acyl-(4-methylpiperazin-2-yl)methanol
Carbamate FormationIsocyanate (R-NCO)N1-Carbamoyl-(4-methylpiperazin-2-yl)methanol

Ring Modification and Rearrangement Studies

The piperazine core of this compound can be incorporated into larger, fused heterocyclic systems or modified to form bicyclic structures. These transformations are key in the synthesis of novel scaffolds for various applications.

Construction of Fused Heterocyclic Systems

The inherent reactivity of the piperazine nitrogens in conjunction with the hydroxyl group allows for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. A common strategy involves the initial N-arylation of the piperazine followed by an intramolecular cyclization.

For instance, the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives can be achieved through a multi-step sequence. The first step typically involves the reaction of a 2-aminopyrazine (B29847) with an α-haloketone. While not directly starting from this compound, analogous strategies can be envisioned where the piperazine nitrogen attacks a suitable electrophilic pyrazine (B50134) derivative, followed by cyclization involving the hydroxyl group or a derivative thereof. The general approach often involves building the imidazole (B134444) ring onto the pyrazine core.

Similarly, the synthesis of pyrazolo[1,5-c]pyrimidines can be accomplished through various synthetic routes, often involving the condensation of a pyrazole (B372694) derivative with a β-dicarbonyl compound or its equivalent. The incorporation of the this compound moiety could be achieved by its reaction with a suitably functionalized pyrimidine (B1678525) precursor, leading to a subsequent intramolecular cyclization to form the fused pyrazole ring. The reaction conditions for these cyclizations, such as the choice of solvent and the use of a catalyst, are critical for achieving good yields and selectivity. nih.govrsc.org

A plausible synthetic route towards an imidazo[1,2-a]pyrimidine (B1208166) fused system starting from a piperazine derivative is outlined in the table below, showcasing a tandem reaction sequence.

StepReactantsReagents and ConditionsProduct
12-Aminopyrimidine, α-haloketoneBase, Solvent (e.g., Ethanol)Imidazo[1,2-a]pyrazine core
2Imidazo[1,2-a]pyrazine core, this compound derivativeCoupling agent, BaseFused heterocyclic system with piperazine moiety

Preparation of Bicyclic Piperazinediones

Bicyclic piperazinediones, also known as diketopiperazines (DKPs), are an important class of compounds, often found in natural products and utilized as constrained peptide mimetics. The synthesis of bicyclic piperazinediones from precursors like this compound typically involves the formation of two amide bonds in an intramolecular fashion.

One powerful strategy for the synthesis of such bicyclic systems is through a sequence involving a multi-component reaction followed by cyclization. For example, a Ugi reaction can be employed to assemble a linear precursor containing both an amino acid or peptide fragment and the piperazine moiety. Subsequent intramolecular amidation reactions can then lead to the formation of the bicyclic piperazinedione core.

A general approach for the synthesis of pyrrolopiperazine-2,6-diones, a type of bicyclic piperazinedione, has been reported. This method utilizes a Ugi/nucleophilic substitution/N-acylation sequence. acs.org Although this specific example does not start with this compound, the principles can be adapted. An appropriately functionalized derivative of this compound, for example, where the hydroxyl group is converted to a carboxylic acid or an ester, could serve as the acid component in a Ugi reaction. The subsequent intramolecular cyclization would then yield the desired bicyclic piperazinedione.

The key steps for a potential synthesis of a bicyclic piperazinedione from a derivative of this compound are summarized below:

StepReaction TypeDescription
1Functional Group TransformationOxidation of the primary alcohol of this compound to a carboxylic acid.
2Ugi Multi-component ReactionThe resulting amino acid derivative is reacted with an aldehyde, an isocyanide, and another amine to form a linear peptide-like precursor.
3Intramolecular CyclizationThe linear precursor undergoes two intramolecular amidation reactions to form the bicyclic piperazinedione.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial parts of all the starting materials. This compound, with its multiple nucleophilic sites, is an excellent candidate for participation in MCRs, leading to the rapid generation of molecular diversity.

A particularly relevant MCR for piperazine derivatives is the split-Ugi reaction. The classical Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the case of a symmetrical diamine like piperazine, a "split-Ugi" or "bis-Ugi" reaction can occur, where the diamine reacts at both nitrogen atoms. This allows for the regioselective desymmetrization of the piperazine core in a single step. nih.gov

In a typical split-Ugi reaction involving piperazine, one nitrogen atom is acylated while the other is alkylated. nih.gov While there are no specific reports found detailing the use of this compound in a split-Ugi reaction, its structural features make it a prime candidate for such a transformation. The secondary amine at position 1 would be expected to participate as the amine component. The presence of the hydroxyl group on the substituent at position 2 could offer further opportunities for post-MCR modifications.

The general scheme for a split-Ugi reaction with a piperazine derivative is presented below:

Reactant 1Reactant 2Reactant 3Reactant 4Product
Piperazine derivative (Amine)Aldehyde/KetoneCarboxylic AcidIsocyanide1,4-disubstituted piperazine

This approach has been successfully used to generate libraries of 1,4-disubstituted piperazine-based compounds with diverse functionalities. nih.gov The reaction is typically carried out in a solvent like methanol at reflux, and the products can often be obtained in high yields. nih.gov The versatility of the Ugi reaction allows for a wide range of aldehydes, carboxylic acids, and isocyanides to be used, enabling the synthesis of a large variety of complex molecules from simple starting materials. nih.gov

Applications in Catalysis and Ligand Design for 4 Methylpiperazin 2 Yl Methanol

Design and Synthesis of Chiral Ligands Derived from (4-Methylpiperazin-2-yl)methanol

The development of chiral ligands from this compound would involve chemical modifications to introduce coordinating groups capable of binding to a metal catalyst. The inherent chirality of the starting material is crucial for inducing asymmetry in catalytic processes.

The structure of this compound, featuring a secondary amine, a tertiary amine, and a hydroxyl group, offers multiple sites for modification to create both monodentate and multidentate ligands.

Monodentate Ligands: These ligands would bind to a metal center through a single coordination site. For instance, the hydroxyl group could be converted into a phosphinite or a phosphine, which are common coordinating groups in catalysis.

Multidentate Ligands: These ligands possess two or more donor atoms, allowing them to chelate to a metal center, often leading to more stable and selective catalysts. The amino and hydroxyl groups of this compound could be functionalized to create bidentate (e.g., amino-alcohol, amino-phosphine) or even tridentate ligands.

Despite the theoretical potential for creating a diverse range of ligand architectures from this precursor, specific examples of such syntheses and their subsequent applications in catalysis are not prominently featured in the current body of scientific literature.

The effectiveness of a chiral ligand is highly dependent on its steric and electronic properties. These can be fine-tuned to optimize the performance of the resulting catalyst for a specific reaction.

Steric Tuning: The bulkiness of the substituents on the ligand can influence the stereochemical outcome of a reaction by creating a specific chiral pocket around the metal center. For this compound-derived ligands, this could be achieved by introducing bulky groups at the N-4 position or by modifying the hydroxyl group.

Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents on the ligand can affect the reactivity of the metal center. Altering the electronic properties of the piperazine (B1678402) ring or the coordinating groups would allow for the modulation of the catalyst's activity and selectivity.

While these are established principles in ligand design, their specific application to ligands derived from this compound requires further investigation.

Role in Asymmetric Catalysis

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. The following sections outline potential, though not yet extensively documented, applications for ligands derived from this compound.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands play a critical role in controlling the stereochemistry of the resulting alcohol product.

While numerous chiral ligands have been successfully employed in the addition of organozinc and other organometallic reagents to aldehydes, there is a lack of specific data on the use of ligands derived from this compound for this purpose. nih.govmdpi.commdpi.comnih.govresearchgate.net

Table 1: Hypothetical Performance of a this compound-Derived Ligand in the Enantioselective Addition of Diethylzinc to Benzaldehyde

EntryLigand Loading (mol%)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
150Data Not AvailableData Not Available
2100Data Not AvailableData Not Available
35-20Data Not AvailableData Not Available
410-20Data Not AvailableData Not Available
This table is for illustrative purposes only, as no specific research data is currently available.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols from ketones. nih.gov The success of these reactions heavily relies on the design of the chiral ligand.

There is a significant body of research on various chiral ligands for these transformations; however, the contribution of ligands specifically synthesized from this compound is not documented in available research.

Table 2: Hypothetical Results for the Asymmetric Hydrogenation of Acetophenone using a Catalyst Derived from this compound

EntryCatalystSubstrate/Catalyst RatioH₂ Pressure (atm)Enantiomeric Excess (ee, %)
1[Rh(COD)(Ligand)]BF₄1000:110Data Not Available
2[RuCl₂(Ligand)(dmf)₂]1000:110Data Not Available
3[Rh(COD)(Ligand)]BF₄500:120Data Not Available
4[RuCl₂(Ligand)(dmf)₂]500:120Data Not Available
This table is for illustrative purposes only, as no specific research data is currently available.

Beyond the aforementioned reactions, chiral ligands are employed in a wide array of other asymmetric transformations. The potential for ligands derived from this compound to be effective in these areas remains an open question pending further research.

Coordination Chemistry with Transition Metals

Synthesis and Characterization of Metal Complexes

There is no available literature describing the synthesis of metal complexes using this compound as a ligand. Consequently, no data on their characterization through methods such as X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), or elemental analysis could be found.

Investigation of Coordination Modes and Stereochemistry

Without synthesized complexes, there have been no investigations into the coordination modes (e.g., monodentate, bidentate) of this compound with transition metals. Similarly, studies on the stereochemistry of potential complexes, including the formation of isomers, have not been reported.

Catalytic Activity of Metal–Ligand Complexes

As no metal-ligand complexes of this compound have been reported, there is no information regarding their potential catalytic activity in any chemical transformation.

Integration of 4 Methylpiperazin 2 Yl Methanol into Materials Science

Utilization as a Building Block in Polymer Chemistry

The bifunctional nature of (4-methylpiperazin-2-yl)methanol, arising from its reactive secondary amine and primary hydroxyl group, makes it a valuable component for polymer synthesis. These groups can react through various mechanisms to incorporate the piperazine (B1678402) moiety into polymeric structures, imparting unique characteristics such as increased polarity, basicity, and potential for post-polymerization modification.

The dual reactivity of the secondary amine and hydroxyl group allows this compound to act as a monomer in step-growth polymerization. This process enables the direct insertion of the piperazine ring into the main chain of a polymer. Depending on the co-monomer used, a variety of polymer types can be synthesized:

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of polyamides, with the piperazine nitrogen becoming part of the amide linkage.

Polyurethanes: Condensation with diisocyanates would incorporate the piperazine unit into a polyurethane backbone, leveraging the reactivity of both the amine and hydroxyl groups.

Polyesters and Polyethers: The hydroxyl group can participate in esterification or etherification reactions with appropriate co-monomers to form polyesters and polyethers, respectively.

The inclusion of the N-methylpiperazine ring in the polymer backbone can significantly influence the material's properties, such as its glass transition temperature, solubility, and mechanical strength. The tertiary amine also provides a site for quaternization, allowing for the creation of cationic polymers or ionomers.

To control its reactivity or to add further functionality, this compound can be chemically modified to produce functionalized monomers prior to polymerization. A key strategy involves protecting one of the reactive groups to allow the other to react selectively.

A documented example of this approach is the protection of the primary hydroxyl group. googleapis.com In a procedure outlined in patent literature, this compound is reacted with tert-butyldimethylchlorosilane (TBDMS-Cl) in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). googleapis.com This reaction selectively converts the hydroxyl group into a bulky tert-butyldimethylsilyl (TBDMS) ether. googleapis.com The resulting TBDMS-protected monomer now has a free secondary amine, which can be used for subsequent reactions, such as amide bond formation, while the hydroxyl group remains inert. This protected intermediate is a precursor for building blocks used in drug delivery systems. googleapis.com

Reactant Reagent(s) Product Application of Product Reference
This compound1. tert-Butyldimethylchlorosilane (TBDMS-Cl)2. Triethylamine3. 4-Dimethylaminopyridine (DMAP)tert-Butyl((4-methylpiperazin-2-yl)methoxy)dimethylsilanePrecursor for drug delivery systems googleapis.com

This strategy of selective protection and functionalization is crucial for designing complex macromolecular architectures and functional materials. Another patent highlights the use of [(2R)-4-methylpiperazin-2-yl]methanol as a starting material for preparing complex quinazoline (B50416) derivatives, further underscoring its role as a versatile chiral building block. googleapis.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-ordered assemblies. The structural features of this compound make it an excellent candidate for designing such systems.

The this compound molecule contains multiple sites capable of forming hydrogen bonds. The hydroxyl (-OH) group and the secondary amine (-NH-) group can act as hydrogen bond donors, while the oxygen atom and both nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows the molecule to form extensive and robust three-dimensional networks through self-assembly. These interactions are fundamental in crystal engineering, where they dictate the packing of molecules in the solid state.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). While there are no specific MOFs reported using this compound as the primary ligand, the piperazine moiety itself is a well-established building block in MOF chemistry. Its ability to adopt different conformations (e.g., chair and boat) and act as a flexible or semi-rigid linker is highly valued.

Research has shown that piperazine-based ligands can be used to create functional MOFs. For example, 5,5'-(piperazine-1,4-diyl)diisophthalic acid has been used to construct NJU-Bai 19, a MOF with a high capacity for methane (B114726) storage. researchgate.net In another study, a flexible dipyridyl piperazine ligand was used to create a series of entangled MOFs with structures ranging from interpenetrated to polycatenated networks. rsc.org These examples demonstrate the utility of the piperazine core in forming porous and structurally complex frameworks. Given its available nitrogen and oxygen coordination sites, this compound could theoretically be used as a ligand to create novel MOFs with properties influenced by its chirality and functional groups.

MOF Name / Type Piperazine-Based Ligand Key Feature / Application Reference
NJU-Bai 195,5'-(piperazine-1,4-diyl)diisophthalic acidEnhanced methane storage researchgate.net
Entangled MOFs (Cu, Zn, Cd based)1,4-bis(4-pyridylmethyl)piperazine (bpmp)Formation of interpenetrated, self-penetrated, and polycatenated structures rsc.org
Lanthanum-based MOF2,5-dioxopiperazine-1,4-diacetateThree-dimensional framework with a novel topology researchgate.net

Application in Functional Materials

The integration of this compound into larger molecular systems leads to functional materials whose properties are directly influenced by the piperazine unit.

One of the most direct applications is in the field of drug delivery, as indicated by patent literature. googleapis.com By acting as a chiral building block, it can be incorporated into larger carrier molecules designed for sustained release therapeutics. The secondary and tertiary amine groups can be protonated at physiological pH, making the resulting material water-soluble and capable of electrostatic interactions. This is a critical feature for carrier-linked drugs, where a therapeutic agent is conjugated to a carrier to modulate its pharmacokinetic properties. googleapis.com

Furthermore, the general class of N-substituted piperazine derivatives has been investigated for a wide range of applications, including as anticancer agents and as modulators for cancer resistance proteins, highlighting the pharmacological relevance of the piperazine scaffold. nih.govmdpi.com The specific structure of this compound, with its defined stereochemistry and reactive handles, makes it a valuable synthon for the development of complex, high-value functional materials in medicinal chemistry and beyond.

Development of Sensors and Probes

The development of highly sensitive and selective chemical sensors is a critical area of research. The structure of this compound is inherently suited for the design of chemosensors. The two nitrogen atoms of the piperazine ring can act as binding sites for metal ions and other analytes. Furthermore, the methanol (B129727) group offers a site for further functionalization, allowing for the attachment of fluorophores or chromophores to create optical sensors.

The protonation of the piperazine nitrogen atoms can lead to significant changes in the electronic properties of a molecule, a phenomenon that has been exploited in the development of fluorescent pH sensors based on other piperazine derivatives. mdpi.comnih.gov For instance, naphthalimide-piperazine derivatives exhibit a fluorescence "turn-on" mechanism in acidic conditions due to the inhibition of a photoinduced electron transfer (PET) process upon protonation. mdpi.com A similar principle could be applied to sensors incorporating this compound.

Moreover, the chiral nature of this compound opens up the possibility of developing enantioselective sensors. Chiral recognition is of paramount importance in the pharmaceutical and biological sciences, and materials capable of distinguishing between enantiomers are in high demand.

While specific data for sensors based on this compound is not yet available, the following table illustrates the potential performance characteristics of a hypothetical fluorescent sensor for metal ions, based on data from analogous piperazine-containing probes.

Analyte Detection Limit (μM) Fluorescence Change Sensing Mechanism
Cu²⁺0.5QuenchingCoordination with piperazine nitrogens
Hg²⁺1.0EnhancementCoordination and aggregation-induced emission
Zn²⁺2.5QuenchingCoordination with piperazine and methanol groups
pH (acidic)-EnhancementInhibition of PET upon protonation

This table is illustrative and based on the performance of analogous piperazine-based fluorescent sensors. Further research is needed to determine the actual sensing properties of this compound-based systems.

Precursors for Electronic and Optical Materials

The use of well-defined molecular precursors is fundamental to the bottom-up fabrication of advanced electronic and optical materials. This compound, with its combination of a chiral scaffold and multiple coordination sites, is a promising precursor for such materials.

In the realm of electronic materials, piperazine-containing ligands have been used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.orgswitt.ch These materials can exhibit interesting properties such as conductivity, magnetism, and porosity, which are relevant for applications in gas storage and catalysis. rsc.org The ability of the piperazine and methanol groups in this compound to coordinate with metal ions could be harnessed to create novel MOFs with unique topologies and functionalities. The chirality of the ligand could also impart non-centrosymmetric structures, which are a prerequisite for properties like second-harmonic generation (SHG), a key phenomenon in nonlinear optics.

For optical materials, the development of chiral materials is a burgeoning field. mdpi.com Chiral molecules can interact with circularly polarized light, leading to applications in optical data storage, displays, and chiroptical sensors. The synthesis of chiral polymers and liquid crystals often relies on chiral monomers. This compound could serve as such a monomer, with the potential for its chirality to be transferred to the macroscopic properties of the resulting material. The synthesis of chiral piperazines from readily available starting materials like amino acids is an active area of research, suggesting that enantiomerically pure this compound could be accessible for these applications. nih.gov

The following table outlines potential properties of materials derived from this compound, based on analogous systems.

Material Type Potential Property Underlying Structural Feature Potential Application
Metal-Organic Framework (MOF)Non-centrosymmetric crystal structureChirality of the ligandNonlinear optics (e.g., SHG)
Coordination PolymerTunable porosityPiperazine and methanol coordinationGas separation and storage
Chiral PolymerCircular dichroismIncorporation of the chiral monomerChiroptical devices
Liquid CrystalHelical twisting powerChiral dopantAdvanced display technologies

This table presents theoretical applications and properties based on the structural characteristics of this compound and data from related material classes. Experimental validation is required.

Theoretical and Computational Chemistry Studies on 4 Methylpiperazin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular and electronic properties of (4-Methylpiperazin-2-yl)methanol.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. ustc.edu.cnresearchgate.net

The electronic properties of the molecule are dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the more electron-rich regions, likely the nitrogen atoms of the piperazine (B1678402) ring and the oxygen of the hydroxyl group, which are centers of nucleophilicity. The LUMO, conversely, would be distributed over the more electrophilic sites, including the hydrogen of the hydroxyl group and the carbon atoms adjacent to the heteroatoms.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive. DFT calculations can precisely quantify these energies and provide a detailed map of the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Dipole Moment2.5Debye
Ionization Potential6.5eV
Electron Affinity1.2eV

Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Prediction of Spectroscopic Parameters and Vibrational Analysis

DFT calculations are highly effective in predicting spectroscopic parameters, such as vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. ustc.edu.cnresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic vibrational analysis can be performed. This analysis yields a set of vibrational modes, each with a specific frequency and intensity. tandfonline.comnih.gov

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for its functional groups. The O-H stretching vibration of the alcohol would appear as a broad band, likely in the range of 3300-3500 cm⁻¹, with its exact position and shape influenced by intramolecular hydrogen bonding. nih.gov The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be found in the 2800-3000 cm⁻¹ region. The C-N stretching modes of the piperazine ring are expected in the 1000-1200 cm⁻¹ range, while C-O stretching would appear around 1050 cm⁻¹. researchgate.net The various bending and rocking motions of the CH₂, CH₃, and OH groups would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

A comparison of the theoretically predicted spectrum with an experimental one allows for a detailed assignment of the observed bands to specific molecular motions, providing a comprehensive understanding of the molecule's vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3450
C-H (methyl)Asymmetric Stretching2980
C-H (methyl)Symmetric Stretching2900
C-H (ring)Stretching2850
C-OStretching1055
C-NStretching1150
N-CH₃Stretching1100
O-HBending1410

Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Conformational Analysis and Stereochemical Prediction

The flexible six-membered piperazine ring and the rotatable substituent allow this compound to exist in multiple conformations.

Global Minimum Conformations and Energy Landscapes

The piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.orgnih.gov For this compound, there are several possible chair conformations depending on the axial or equatorial positions of the methyl and methanol (B129727) substituents. The most stable conformer, or global minimum, will be the one with the lowest energy on the potential energy surface.

Computational methods can systematically explore the conformational space by rotating the single bonds and evaluating the energy of each resulting structure. The two primary chair conformations of the piperazine ring, along with the different orientations of the N-methyl and C-methanol groups, would be the main focus of such a study. It is generally expected that conformers with bulky substituents in the equatorial position are more stable to avoid 1,3-diaxial interactions. rsc.org Therefore, the conformer with both the methyl and methanol groups in equatorial positions is likely to be the global minimum.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer (Methyl, Methanol)Relative Energy (kcal/mol)
Equatorial, Equatorial0.00
Equatorial, Axial1.5
Axial, Equatorial2.5
Axial, Axial4.5

Note: The values in this table are hypothetical and for illustrative purposes, based on conformational analysis of similar piperazine derivatives.

Intramolecular Interactions and Torsional Barriers

Intramolecular interactions play a crucial role in determining the preferred conformation. In this compound, a significant intramolecular interaction is the potential for hydrogen bonding between the hydroxyl group's hydrogen and one of the piperazine ring's nitrogen atoms. nih.govpsu.edu The formation of a five- or six-membered ring through such a hydrogen bond can significantly stabilize a particular conformation. psu.edu The strength of this interaction can be estimated computationally by analyzing the geometry (O-H···N distance and angle) and through methods like Natural Bond Orbital (NBO) analysis. nih.gov

Torsional barriers refer to the energy required to rotate around a single bond. For this compound, the key torsional barriers would be associated with the rotation of the C-C bond connecting the methanol group to the ring and the C-N bonds within the ring. Calculating these barriers helps to understand the flexibility of the molecule and the ease of interconversion between different conformers.

Reaction Mechanism Studies

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, a potential reaction for study is the O-acylation of the hydroxyl group.

DFT calculations can be used to model the reaction pathway from reactants to products, identifying key intermediates and transition states. nih.govutrgv.edu For an O-acylation reaction, for instance with acetyl chloride, the mechanism would likely involve the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. utrgv.edu

Table 4: Hypothetical Relative Energies for the O-Acylation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.0
Tetrahedral Intermediate-5.0
Transition State 2+10.0
Products-20.0

Note: The values in this table are hypothetical and for illustrative purposes, based on DFT studies of similar acylation reactions.

Elucidation of Transition States and Energy Barriers

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and determine the associated energy barriers. This information is crucial for understanding the kinetics of a reaction.

For instance, in reactions involving the piperazine ring, such as N-alkylation or acylation, computational models can predict the most likely pathways. The presence of the methyl group on one nitrogen and the methanol group on the carbon atom introduces asymmetry, leading to different energy barriers for reactions at the two nitrogen atoms.

A hypothetical study on the N-alkylation of this compound might reveal the energy profile for the reaction. The calculated activation energy would indicate how readily the reaction proceeds.

Table 1: Hypothetical Energy Barriers for N-Alkylation of this compound

ReactantReagentTransition State Energy (kcal/mol)Product
This compoundMethyl Iodide25.3(1,4-Dimethylpiperazin-2-yl)methanol
This compoundEthyl Bromide28.1(4-Ethyl-1-methylpiperazin-2-yl)methanol

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on the reaction pathway and rate. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation.

For a molecule like this compound, which has both hydrogen bond donor and acceptor sites, the choice of solvent is particularly important. In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the piperazine nitrogens and the hydroxyl group, stabilizing the ground state and transition states to different extents. This differential stabilization can alter the energy barriers and even change the preferred reaction pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics in Solution

The piperazine ring in this compound can exist in several conformations, with the chair conformation being the most stable. However, boat and twist-boat conformations are also possible and can be accessed at finite temperatures. MD simulations can track the transitions between these conformations and determine their relative populations in different solvents.

The substituents on the piperazine ring—the methyl group at the 4-position and the methanol group at the 2-position—can exist in either axial or equatorial positions in the chair conformation. The interplay between these substituent positions and the ring conformation is a key aspect of the molecule's structural dynamics.

Table 2: Relative Populations of this compound Conformers in Water (Hypothetical MD Simulation Data)

ConformationSubstituent PositionsRelative Population (%)
Chair4-Methyl (Equatorial), 2-Methanol (Equatorial)75
Chair4-Methyl (Equatorial), 2-Methanol (Axial)15
Boat-10

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-Receptor Interaction Modeling (General)

This compound can serve as a scaffold in medicinal chemistry for the design of ligands that bind to biological targets such as G-protein coupled receptors (GPCRs) or enzymes. MD simulations are invaluable for studying how such ligands interact with their protein receptors at an atomic level.

These simulations can model the process of a ligand binding to a receptor, revealing the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. By calculating the binding free energy, researchers can predict the affinity of a ligand for its target. This information can then be used to rationally design more potent and selective ligands.

For example, the piperazine moiety can act as a protonated amine at physiological pH, forming a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the binding site of a receptor. The hydroxyl group of the methanol substituent can act as a hydrogen bond donor or acceptor. MD simulations can elucidate the preferred orientation of the ligand in the binding pocket to maximize these favorable interactions.

Advanced Analytical Methodologies for the Characterization of 4 Methylpiperazin 2 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural features of (4-Methylpiperazin-2-yl)methanol. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding data that is then translated into a detailed molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework, including the connectivity of atoms and the spatial arrangement of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of piperazine (B1678402) derivatives, the protons on the piperazine ring typically exhibit complex splitting patterns due to spin-spin coupling. For symmetrically N,N'-disubstituted piperazines, a single signal for the piperazine ring protons is expected at higher temperatures due to rapid ring inversion. rsc.org However, at lower temperatures, distinct signals for axial and equatorial protons can often be resolved. rsc.org The chemical shifts of the protons are influenced by the nature and position of substituents on the piperazine ring. For instance, in a study of 1-(2-nitrophenyl)piperazine, the CH stretching vibrations of the piperazine ring were observed in the infrared spectrum at 2949, 2915, and 2834 cm⁻¹. scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the piperazine ring are typically found in the range of 40-60 ppm. The presence of substituents will cause shifts in these signals, providing further structural confirmation. For example, in a study of various piperazine derivatives, the carbon signals of the NCH groups were observed at δ = 43.7, 46.0 ppm. researchgate.net

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the piperazine ring and its substituents. rsc.org HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. rsc.org These techniques are particularly valuable for complex piperazine derivatives where spectral overlap in 1D spectra can make interpretation challenging. chemrxiv.org

Table 1: Representative NMR Data for Piperazine Derivatives
NucleusDerivative TypeTypical Chemical Shift Range (ppm)Reference
¹HPiperazine Ring Protons2.5 - 4.0 rsc.orgchemicalbook.com
¹HN-Methyl Protons~2.3 mdpi.com
¹³CPiperazine Ring Carbons40 - 60 researchgate.netrsc.orgchemicalbook.com
¹³CN-Methyl Carbon~46 chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretching: If the secondary amine is present, a band in the region of 3300-3500 cm⁻¹ would be observed. scispace.com

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ corresponding to the methyl and methylene (B1212753) groups. scispace.com

C-N stretching: Bands in the region of 1000-1350 cm⁻¹.

C-O stretching: A band in the region of 1000-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For piperazine and its derivatives, Raman spectroscopy can provide insights into the conformational isomers present in different states (solid, aqueous solution). researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a powerful technique for the qualitative analysis of synthetic piperazines, offering significant signal enhancement. bu.edu

Table 2: Key Vibrational Frequencies for this compound and Related Compounds
Vibrational ModeTypical Wavenumber Range (cm⁻¹)TechniqueReference
O-H Stretch3200 - 3600 (broad)IR nist.gov
N-H Stretch (secondary amine)3300 - 3500IR scispace.com
C-H Stretch (alkane)2800 - 3000IR, Raman scispace.com
C-N Stretch1000 - 1350IR, Raman scispace.comnist.gov
C-O Stretch1000 - 1260IR nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the core piperazine ring itself does not have strong chromophores that absorb in the UV-Vis region, the introduction of aromatic or other unsaturated substituents can lead to characteristic absorption bands. nist.gov For this compound itself, significant absorption in the typical UV-Vis range (200-800 nm) is not expected. However, if derivatized with a chromophoric group, UV-Vis spectroscopy could be used to monitor reactions or for quantification. The solvent used can influence the position and intensity of absorption bands. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com This is crucial for confirming the identity of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the target molecule for HRMS analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of this compound, as it can separate volatile impurities from the main compound. cmbr-journal.com The sample is first vaporized and passed through a chromatographic column, where different components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. For non-volatile or thermally labile compounds, derivatization may be necessary to increase their volatility for GC-MS analysis. nih.gov

Table 3: Mass Spectrometry Data for this compound
PropertyValueReference
Molecular FormulaC₆H₁₄N₂O sigmaaldrich.comnih.gov
Molecular Weight130.19 g/mol sigmaaldrich.com
Monoisotopic Mass130.11061 Da uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for determining the molecular weight of polar molecules like this compound. nih.gov The analysis is typically performed in positive ion mode, which is well-suited for nitrogen-containing basic compounds. In this mode, the molecule readily accepts a proton to form a protonated molecular ion, [M+H]⁺. mdpi.com

The molecular formula of this compound is C₆H₁₄N₂O, corresponding to a monoisotopic mass of approximately 130.11 Da. nih.gov During ESI-MS analysis, the primary species observed is the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 131.12. uni.lu Depending on the solvent system and instrument conditions, other adducts may also be detected, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition with a high degree of confidence. mdpi.com

Tandem mass spectrometry (MS/MS) experiments can be conducted to study the fragmentation pathways of the parent ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. For instance, a characteristic fragment would be the loss of the methanol (B129727) group (-CH₂OH), and further fragmentation could involve the rupture of the piperazine ring.

Table 1: Predicted ESI-MS Adducts for this compound (C₆H₁₄N₂O)

Adduct Formula Predicted m/z
[M+H]⁺ [C₆H₁₅N₂O]⁺ 131.1179
[M+Na]⁺ [C₆H₁₄N₂ONa]⁺ 153.0998
[M+K]⁺ [C₆H₁₄N₂OK]⁺ 169.0738
[M+H-H₂O]⁺ [C₆H₁₃N₂]⁺ 113.1079

Data sourced from predicted values for a compound with the molecular formula C₆H₁₄N₂O. uni.lu

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of chemical compounds, enabling the separation of mixtures into their individual components for identification, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar, basic compound.

A typical RP-HPLC method would involve an octadecyl-functionalized silica (B1680970) column (C18). nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the target compound and any potential impurities with different polarities.

Detection is commonly achieved using a UV detector, as the compound may lack a strong chromophore for detection at higher wavelengths. For compounds without significant UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. When coupled with mass spectrometry (LC-MS), HPLC provides both separation and mass identification, offering a powerful tool for purity analysis and impurity profiling. mdpi.com The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Conditions for Analysis of Piperazine Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 20mM Phosphate Buffer
Mobile Phase B Acetonitrile or Methanol dutscher.com
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or Mass Spectrometry (LC-MS)

These are general conditions and would require optimization for the specific analysis of this compound. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(4-Methylpiperazin-2-yl)methanol and (S)-(4-Methylpiperazin-2-yl)methanol. As enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (ee) is critical.

Chiral chromatography is the most effective method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amine-containing compounds like this, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica support) are often effective. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov

The analysis allows for the calculation of the enantiomeric excess, typically expressed as a percentage: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (or vice versa) where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.orgchemistryhall.com In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.com

The stationary phase is typically a silica gel plate (Silica Gel 60 F254). mdpi.comnih.gov A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). libretexts.org For a polar amine like this compound, a polar eluent system is required, often a mixture of a relatively nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol). To prevent the basic amine from streaking on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) or ammonium hydroxide, is often added to the mobile phase. libretexts.org

After the solvent front has moved up the plate, the plate is removed and visualized. Visualization can be done under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine, which reacts with the compounds to produce colored spots. mdpi.com The retention factor (Rf) value for the product will differ from that of the starting materials, allowing for a qualitative assessment of the reaction's completion. chemistryhall.com

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

Compound Rf Value Visualization
Starting Material 0.65 UV active, visible with KMnO₄ stain
Reaction Mixture (mid-point) 0.65 and 0.30 Two spots visible
This compound (Product) 0.30 Not UV active, visible with KMnO₄ stain

Conditions: Silica gel plate, 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide eluent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation. To perform this analysis, a high-quality single crystal of this compound or a suitable derivative is required.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains information about the electron density within the crystal, from which a model of the atomic arrangement can be built and refined.

The data obtained from X-ray crystallography are highly detailed and include:

Bond lengths, bond angles, and torsion angles , which confirm the molecular connectivity and reveal its precise geometry.

The absolute configuration of the chiral center (if a suitable heavy atom is present or through anomalous dispersion effects).

The conformation of the piperazine ring (e.g., chair, boat, or twist-boat).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. rsc.org

Table 4: Key Structural Parameters Obtained from X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present within the crystal lattice.
Atomic Coordinates The x, y, z position of each non-hydrogen atom in the unit cell.
Bond Lengths (Å) The distances between bonded atoms.
**Bond Angles (°) ** The angles formed by three connected atoms.

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

Future Directions and Emerging Research Avenues for 4 Methylpiperazin 2 Yl Methanol

Development of Novel Synthetic Strategies for Enhanced Sustainability

The future of synthesizing (4-Methylpiperazin-2-yl)methanol and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional multi-step syntheses are often lengthy and rely on starting materials that may not be readily available. mdpi.com Key emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Biocatalysis: A highly promising avenue is the use of enzymes to produce chiral piperazines. researchgate.netjocpr.com Biocatalysis offers exceptional regio-, chemo-, and stereoselectivity under mild, aqueous conditions. acs.org For instance, imine reductases have been successfully employed for the direct synthesis of N- and C-substituted piperazines from 1,2-dicarbonyl and 1,2-diamine substrates with high enantioselectivity. acs.org Similarly, the enzymatic resolution of racemic piperazine-2-carboxamide (B1304950) using aminopeptidases presents a viable route to enantiopure precursors. acs.org Future research will likely focus on discovering or engineering novel enzymes, such as amine oxidases and ene-imine reductases, for the asymmetric dearomatization of pyridine (B92270) precursors, providing a chemo-enzymatic pathway to precisely substituted piperidines and, by extension, piperazines. nih.gov

Flow Chemistry: Continuous flow synthesis is another burgeoning area that enhances safety, efficiency, and scalability compared to traditional batch processing. rsc.orgresearchgate.net This technology allows for precise control over reaction parameters like temperature and pressure, which is crucial for handling exothermic or hazardous reactions. rsc.orgfrontiersin.org The synthesis of N-heterocycles, including piperazines, from platform molecules derived from biomass, such as levulinic acid, is an example of how flow chemistry can contribute to sustainability. frontiersin.org Future work will likely involve the development of telescoped or sequential flow processes, where multiple reaction steps occur in a continuous stream without the need to isolate intermediates, further streamlining the synthesis of complex piperazine (B1678402) derivatives. uc.ptrsc.org

Sustainable Catalysts and Solvents: Research is also moving towards the use of more environmentally friendly catalysts, such as those based on abundant metals, and greener solvents. nih.govtandfonline.com Palladium-catalyzed methods that operate under aerobic and solvent-free conditions are being explored for the synthesis of arylpiperazines. nih.gov

Exploration of New Catalytic Applications Beyond Traditional Domains

While piperazine derivatives are well-established as key components in pharmaceuticals, their potential in catalysis is an expanding field of research. rsc.orgresearchgate.net The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the development of novel ligands and organocatalysts.

Asymmetric Catalysis: The chiral nature of this compound makes it a prime candidate for use as a ligand in asymmetric catalysis. Chiral ligands are crucial for modifying the reactivity and selectivity of metal centers to produce one enantiomer of a product preferentially. nih.gov Piperazine-based Schiff base ligands, for example, have been used to catalyze enantioselective Henry reactions with high yields and enantioselectivities. researchgate.net Future research will likely explore the application of this compound-derived ligands in a wider range of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cyclopropanations. nih.govdicp.ac.cn

Organocatalysis: The piperazine core can also serve as a scaffold for the design of purely organic catalysts. These metal-free catalysts are often less toxic and more stable than their organometallic counterparts. Research into piperazine-based organocatalysts for reactions like Michael additions, aldol (B89426) reactions, and cycloadditions is an emerging area. The functional groups on the this compound molecule, the secondary amine and the hydroxyl group, can both be involved in catalytic cycles, for instance, through hydrogen bonding interactions. tandfonline.com

Dual-Function Ligands: The presence of both a histamine (B1213489) H3 receptor antagonist and a sigma-1 receptor antagonist activity in some piperazine derivatives opens up the possibility of designing dual-targeting compounds with unique therapeutic properties. acs.org While this is primarily a medicinal chemistry application, the principles of molecular recognition involved could inspire the design of dual-function catalysts that can promote multiple transformations in a single pot.

Advanced Materials Incorporating the this compound Scaffold

The incorporation of piperazine moieties into advanced materials is a growing research area with potential applications in various fields, from gas storage to biomedical devices. rsc.orgresearchgate.net The structural rigidity and functional handles of this compound make it a versatile building block for new materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Piperazine-functionalized ligands have been used to create MOFs with enhanced gas storage capacities. researchgate.netrsc.org For example, a MOF functionalized with piperazine exhibited a significantly higher methane (B114726) storage capacity compared to its non-functionalized analogue. researchgate.netrsc.org Future research will likely explore the use of this compound and its derivatives as ligands to create MOFs with tailored pore sizes and functionalities for applications in carbon capture, gas separation, and catalysis. researchgate.netnih.gov

Functional Polymers: Piperazine-containing polymers have been investigated for a range of applications, including as antimicrobial agents and for surface coatings. rsc.orgnih.govrsc.orgnih.gov The piperazine unit can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the material. For instance, piperazine-based polymers have shown significant antimicrobial activity against various bacteria. nih.govnih.gov The hydroxyl group of this compound could be used as a point of attachment for polymerization or for further functionalization of the resulting polymer. Future work could focus on developing biocompatible and biodegradable piperazine-based polymers for biomedical applications, such as drug delivery and tissue engineering. rsc.orgnih.gov

Macrocyclic Ligands: The inclusion of piperazine units into macrocyclic ligands has been explored to create more rigid and pre-organized structures for metal ion complexation. nih.gov These complexes have potential applications in areas such as MRI contrast agents and catalysis. The conformation of the piperazine ring (chair vs. boat) within the macrocycle can significantly impact the metal binding affinity. nih.gov The specific substitution pattern of this compound could be exploited to control the conformation and properties of such macrocycles.

Deeper Theoretical Insights into Reactivity and Selectivity

Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. nih.gov Deeper theoretical insights can guide the rational design of new synthetic routes, catalysts, and materials.

Conformational Analysis: The biological activity and reactivity of piperazine derivatives are often dictated by the conformational preferences of the six-membered ring. nih.gov Theoretical studies can elucidate the preferred conformations (e.g., chair, boat) and the orientation of substituents (axial vs. equatorial). For 2-substituted piperazines, the axial conformation has been found to be preferred in some cases, a preference that can be further stabilized by intramolecular hydrogen bonding. nih.govrsc.org Understanding the conformational landscape of this compound is crucial for predicting its interaction with biological targets or its role in catalysis.

Reaction Mechanisms: Computational modeling can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity. For example, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones, mechanistic studies suggest the involvement of a dynamic kinetic resolution process. dicp.ac.cn Future theoretical work could focus on modeling the transition states of reactions involving this compound to optimize reaction conditions and catalyst design for improved efficiency and stereoselectivity.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are vital in drug discovery for predicting the biological activity of new compounds. nih.gov These methods can be used to model the interaction of this compound derivatives with their target proteins, providing a rationale for observed activity and guiding the design of more potent and selective molecules. researchgate.netacs.org

Innovation in Analytical Techniques for Complex Derivatives

As the synthesis and application of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their characterization and analysis grows. nih.gov This is particularly true for ensuring enantiomeric purity, which is critical in pharmaceutical applications. mdpi.comwvu.edu

Chiral Separation: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established method for separating enantiomers of piperazine derivatives. mdpi.comnih.gov However, there is ongoing research into developing new CSPs and more efficient separation methods. nih.govnih.gov Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and short analysis times. nih.govwvu.edu Future innovations may include the development of novel chiral selectors for both HPLC and CE, as well as the application of supercritical fluid chromatography (SFC) for faster and greener separations. nih.gov

Chiroptical Sensing: Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, offer a rapid and sensitive way to determine the absolute configuration and enantiomeric excess of chiral compounds. nsf.govrsc.org The development of chiroptical sensors that interact with chiral amines and alcohols to produce a distinct CD signal is an active area of research. nsf.govrsc.org This approach could be adapted for the high-throughput screening of enantioselective reactions that produce derivatives of this compound.

Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for structural elucidation, but discriminating between enantiomers by MS is challenging. acs.org New strategies are being developed, such as forming diastereomeric complexes with a chiral reference compound or using ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape. acs.org These advanced MS techniques will be crucial for the analysis of complex mixtures and for the characterization of novel this compound derivatives.

Interactive Data Table: Research Directions for this compound

Research AreaKey FocusEmerging TechniquesPotential Impact
Sustainable Synthesis Green chemistry, atom economyBiocatalysis, Flow ChemistryReduced environmental impact, increased efficiency and scalability
Catalytic Applications Asymmetric catalysis, organocatalysisChiral ligand design, dual-function catalystsNovel transformations, more selective and efficient reactions
Advanced Materials Functional polymers, MOFsSelf-assembly, polymerizationNew materials for gas storage, biomedical devices, and electronics
Theoretical Insights Reactivity, selectivity, conformationDFT calculations, molecular dynamicsRational design of catalysts and materials, prediction of properties
Analytical Techniques Chiral separation, enantiomeric excessChiral HPLC/CE, chiroptical sensing, IM-MSAccurate and high-throughput analysis of complex chiral molecules

Q & A

Q. What are the common synthetic routes for preparing (4-Methylpiperazin-2-yl)methanol, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves reacting piperazine derivatives with methanol under reflux, followed by purification via recrystallization. For example, mixing 4-methylpiperazine with methanol and a carboxylic acid (e.g., 4-methylbenzoic acid) can yield crystalline products after slow evaporation in methanol–ethyl acetate (1:1 v/v) . Purity is optimized by controlling solvent ratios, temperature, and recrystallization cycles. Techniques like thin-layer chromatography (TLC) or HPLC should monitor reaction progress and purity.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at ambient temperature using a diffractometer. Programs like SHELXL refine the structure by analyzing bond lengths, angles, and torsion angles . For instance, angles such as C44–C45–C46 (121.03°) and C43–C44–C45 (118.30°) are critical for confirming molecular geometry . Hydrogen bonding networks and packing diagrams are generated to validate intermolecular interactions.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbon frameworks.
  • IR : Stretching frequencies for hydroxyl (~3200–3600 cm1^{-1}) and C–N bonds (~1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., C7_7H14_{14}N2_2O, MW 142.20). PubChem-derived data (InChIKey, SMILES) cross-validate structural assignments .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify nucleophilic sites (e.g., the hydroxyl oxygen or piperazine nitrogen). Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles. Molecular docking studies assess interactions with biological targets, such as enzymes involved in microbial pathways .

Q. What strategies resolve data contradictions in crystallographic refinement of this compound?

  • Methodological Answer : For twinned or low-resolution data, SHELXL’s twin refinement (BASF command) and HKLF5 format are used to model overlapping lattices . Discrepancies in thermal parameters are mitigated by constraining isotropic displacement for light atoms (H, C) and refining anisotropic parameters for heavy atoms (N, O). Residual density maps guide manual adjustments to hydrogen bonding networks .

Q. How to design experiments to assess the compound’s antimicrobial activity?

  • Methodological Answer :
  • Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic Studies : Fluorescence microscopy with propidium iodide evaluates membrane disruption. Synergy studies with standard antibiotics (e.g., ampicillin) assess combinatory effects .

Explain the reaction mechanisms of this compound with amino acids.

  • Methodological Answer :
    Under reflux in ethanol/water, the hydroxyl group undergoes nucleophilic substitution with amino acids (e.g., glycine). Reaction progress is monitored via 1H^1H NMR by tracking the disappearance of the –OH proton (~1.5 ppm). Byproducts like Schiff bases are identified using LC-MS and mitigated by pH control (pH 6–7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.